molecular formula C7H4ClF2NO B14852455 6-Chloro-5-(difluoromethyl)nicotinaldehyde

6-Chloro-5-(difluoromethyl)nicotinaldehyde

Cat. No.: B14852455
M. Wt: 191.56 g/mol
InChI Key: RDUJHZJJWJWSCZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)pyridine-5-carboxaldehyde is an organic compound with the molecular formula C6H3ClF2NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(difluoromethyl)pyridine-5-carboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-(difluoromethyl)pyridine with a formylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3-(difluoromethyl)pyridine-5-carboxaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)pyridine-5-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(difluoromethyl)pyridine-5-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(difluoromethyl)pyridine-5-carboxaldehyde is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical reactivity and properties.

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

6-chloro-5-(difluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H4ClF2NO/c8-6-5(7(9)10)1-4(3-12)2-11-6/h1-3,7H

InChI Key

RDUJHZJJWJWSCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Cl)C=O

Origin of Product

United States

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